Lithium 2-(quinolin-2-yl)acetate

Description

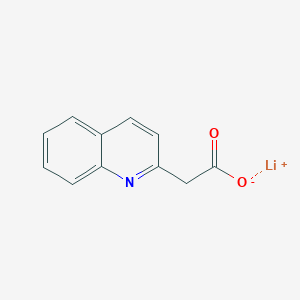

Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;2-quinolin-2-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2.Li/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-6H,7H2,(H,13,14);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRUNCSZMKPRQK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=C2C(=C1)C=CC(=N2)CC(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8LiNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for Lithium 2 Quinolin 2 Yl Acetate

Precursor Synthesis and Functionalization Strategies

The journey to lithium 2-(quinolin-2-yl)acetate begins with the synthesis of its carboxylic acid precursor, 2-(quinolin-2-yl)acetic acid, or its derivatives. The construction of the fundamental quinoline (B57606) ring is a critical first step, with several established methods available to organic chemists.

Synthesis of 2-(quinolin-2-yl)acetic Acid Derivatives

The synthesis of the quinoline nucleus can be achieved through various classic reactions. The Skraup synthesis, for instance, involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. slideshare.netorgsyn.org A variation of this is the Doebner-von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds with anilines. slideshare.netresearchgate.net Another common method is the Friedländer synthesis, which condenses a 2-aminobenzaldehyde (B1207257) with a compound containing a reactive α-methylene group, such as acetaldehyde. slideshare.net

Once the quinoline ring is formed, specifically as quinaldine (B1664567) (2-methylquinoline), the next step is the introduction of the acetic acid group. wikipedia.org This can be accomplished through various functionalization strategies. One common approach involves the oxidation of the methyl group of quinaldine to a carboxylic acid. Alternatively, the methyl group can be halogenated and then subjected to a nucleophilic substitution with a cyanide ion, followed by hydrolysis to yield the carboxylic acid.

More contemporary methods for quinoline synthesis include multicomponent reactions (MCRs), which offer the advantage of constructing complex molecules in a single step with high atom economy. rsc.org These reactions can be catalyzed by various metals, such as copper or palladium, and can tolerate a wide range of functional groups. organic-chemistry.org For instance, a copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid provides a direct route to 2-substituted quinolines. organic-chemistry.org

| Reaction | Description | Key Reagents |

| Skraup Synthesis | Reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent. slideshare.netorgsyn.org | Aniline, Glycerol, Sulfuric Acid, Nitrobenzene |

| Doebner-von Miller | Reaction of aniline with α,β-unsaturated carbonyl compounds. slideshare.netresearchgate.net | Aniline, Crotonaldehyde |

| Friedländer Synthesis | Condensation of 2-aminobenzaldehyde with a compound containing an active methylene (B1212753) group. slideshare.net | 2-Aminobenzaldehyde, Acetaldehyde |

| Multicomponent Reactions | Single-step synthesis involving multiple starting materials. rsc.org | Aryl aldehydes, Anilines, Acrylic acid |

Derivatization Approaches for Ligand Precursors

Further functionalization of the 2-(quinolin-2-yl)acetic acid precursor can be desirable for various applications. Derivatization can be achieved by reacting the carboxylic acid group to form esters, amides, or other functional groups. For example, esterification can be carried out by reacting the acid with an alcohol in the presence of an acid catalyst. researchgate.netresearchgate.net

Another approach involves the use of derivatizing agents like 2-hydrazinoquinoline (B107646) (HQ), which can react with the carboxylic acid to form a hydrazide. nih.gov This method is particularly useful for analytical purposes, such as in liquid chromatography-mass spectrometry (LC-MS) to enhance the detection of the molecule. nih.gov The reaction proceeds by activating the carboxylic acid with reagents like 2,2'-dipyridyl disulfide (DPDS) and triphenylphosphine (B44618) (TPP) to form an acyloxyphosphonium ion, which then reacts with HQ. nih.gov

Lithium Salt Formation Protocols

The final step in the synthesis is the formation of the lithium salt of 2-(quinolin-2-yl)acetic acid. This can be achieved through direct lithiation or by anion exchange and metathesis reactions.

Direct Lithiation Techniques

Direct lithiation involves the reaction of 2-(quinolin-2-yl)acetic acid with a strong lithium base. acs.orgmt.com Organolithium reagents, such as n-butyllithium (n-BuLi), are commonly used for this purpose. mt.comnih.gov The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures to control the reactivity and prevent side reactions. acs.orgvapourtec.com The acidic proton of the carboxylic acid is readily abstracted by the organolithium reagent to form the lithium carboxylate. youtube.com It is crucial to use at least two equivalents of the organolithium reagent, as the first equivalent will deprotonate the carboxylic acid, and the second will react with the resulting carboxylate to form a dianion intermediate. youtube.com

The choice of the lithium base and reaction conditions can significantly impact the outcome. For instance, lithium diisopropylamide (LDA), a less nucleophilic base, can be used for selective lithiation at specific positions on the quinoline ring. researchgate.netcardiff.ac.uk

| Lithiation Reagent | Typical Conditions | Notes |

| n-Butyllithium (n-BuLi) | Anhydrous THF, low temperature (e.g., -78 °C) | Strong, pyrophoric base; requires careful handling. mt.comnih.gov |

| Lithium Diisopropylamide (LDA) | Anhydrous THF, low temperature | Less nucleophilic than n-BuLi, often used for regioselective lithiation. researchgate.netcardiff.ac.uk |

Anion Exchange and Metathesis Reactions

An alternative method for forming lithium salts is through anion exchange or metathesis reactions. google.com This approach involves reacting a more soluble salt of 2-(quinolin-2-yl)acetic acid, such as the sodium or potassium salt, with a lithium salt, typically lithium chloride or lithium bromide, in a suitable solvent. google.com The desired lithium 2-(quinolin-2-yl)acetate will precipitate out of the solution if it is less soluble than the starting salts and the resulting by-product salt (e.g., sodium chloride). This method can be advantageous as it avoids the use of highly reactive and pyrophoric organolithium reagents.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of lithium 2-(quinolin-2-yl)acetate. odu.edu Several factors, including the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants, must be carefully controlled.

In the synthesis of the 2-(quinolin-2-yl)acetic acid precursor, the use of microwave irradiation has been shown to accelerate reactions and improve yields in some cases, offering a greener chemistry approach. researchgate.net For lithiation reactions, continuous flow chemistry provides excellent control over temperature and stoichiometry, which is particularly important when using highly reactive organolithium reagents. vapourtec.com This technique can also facilitate in-line purification, leading to a more efficient and scalable process. vapourtec.com

For esterification reactions, which can be a key step in derivatization, the use of a microreactor with a water separation membrane can significantly improve the yield by shifting the reaction equilibrium towards the product. researchgate.net The choice of catalyst is also critical; for example, in the synthesis of quinoline derivatives, various Lewis and Brønsted acids have been employed to catalyze the cyclization step. slideshare.net

Furthermore, in lithiation reactions, the order of addition of reagents can be critical. odu.edu In some cases, adding the substrate to the organolithium reagent can prevent the formation of insoluble intermediates and lead to a higher yield of the desired product. odu.edu The presence of additives, such as TMEDA (tetramethylethylenediamine), can also enhance the rate and selectivity of lithiation reactions. vapourtec.com

Solvent Effects on Reaction Efficacy

The choice of solvent is critical in the synthesis of lithium 2-(quinolin-2-yl)acetate, as it influences the solubility of reactants, the reactivity of the base, and the stability of the resulting lithium salt. Solvents play a significant role in the aggregation state of organolithium reagents, which in turn affects their reactivity. numberanalytics.com

When preparing lithium carboxylates from carboxylic acids and lithium hydroxide (B78521), water is a common solvent. google.comgoogle.com The reaction is typically a straightforward acid-base neutralization. For the synthesis of lithium 2-(quinolin-2-yl)acetate via this method, water would be a suitable solvent, potentially with the addition of a co-solvent to aid in the dissolution of the sparingly soluble 2-(quinolin-2-yl)acetic acid.

In contrast, when employing highly reactive organolithium reagents like n-BuLi, aprotic, non-polar, or ethereal solvents are mandatory to prevent reaction of the organolithium reagent with the solvent itself. libretexts.orglibretexts.org Tetrahydrofuran (THF) and diethyl ether (DEE) are commonly used solvents for lithiation reactions. libretexts.orgresearchgate.net THF is generally a more effective solvating agent than diethyl ether for organolithium reagents, leading to less aggregated and therefore more reactive species. numberanalytics.comresearchgate.net For the deprotonation of the acidic proton of the carboxylic acid group in 2-(quinolin-2-yl)acetic acid, a less polar solvent like hexane (B92381) could also be employed, in which n-BuLi is commercially available. youtube.com The choice between these solvents can impact the reaction rate and the potential for side reactions.

The following table summarizes the general effects of different solvents on the synthesis of lithium carboxylates.

| Solvent | Reactant Type | General Effects on Reaction |

| Water | Carboxylic Acid + Lithium Hydroxide | Facilitates dissolution of reactants for a straightforward acid-base reaction. google.comgoogle.com |

| Tetrahydrofuran (THF) | Carboxylic Acid + Organolithium Reagent | Good solvating power for organolithium reagents, leading to increased reactivity. researchgate.net Can be reactive with some organolithium reagents at room temperature. stackexchange.com |

| Diethyl Ether (DEE) | Carboxylic Acid + Organolithium Reagent | Less basic and solvating than THF, may result in slower reaction rates. researchgate.net |

| Hexane/Pentane | Carboxylic Acid + Organolithium Reagent | Non-polar, aprotic solvents commonly used for storing and reacting organolithium reagents. youtube.commasterorganicchemistry.com |

| Toluene | Carboxylic Acid + Organolithium Reagent | Aromatic, non-polar solvent that can be used for lithiation reactions. |

Temperature and Stoichiometric Control

Temperature and stoichiometry are crucial parameters in the synthesis of lithium 2-(quinolin-2-yl)acetate, particularly when using organolithium reagents, to ensure high yield and prevent unwanted side reactions.

Temperature Control: Lithiation reactions are often conducted at low temperatures, typically ranging from -78 °C to 0 °C, to control the high reactivity of organolithium reagents and enhance selectivity. stackexchange.comnih.gov At lower temperatures, the stability of the organolithium reagent is increased, and the potential for side reactions, such as addition to the quinoline ring, is minimized. researchgate.net For the deprotonation of the carboxylic acid, which is a very fast and exothermic reaction, initial cooling is essential to manage the reaction rate. While some lithiations can be performed at higher temperatures, even up to room temperature or above, this is generally for less reactive C-H bonds and with specific substrates and reagents. stackexchange.comnih.gov In the case of forming lithium 2-(quinolin-2-yl)acetate from its parent acid with n-BuLi, a temperature of -78 °C to 0 °C would be a standard starting point to ensure clean deprotonation of the carboxylic acid proton. researchgate.net

Stoichiometric Control: The stoichiometry of the reactants is critical for the successful synthesis of lithium 2-(quinolin-2-yl)acetate. When reacting 2-(quinolin-2-yl)acetic acid with lithium hydroxide, a 1:1 molar ratio is typically used to ensure complete conversion to the salt without excess base. google.com

When using an organolithium reagent like n-BuLi, precise stoichiometric control is even more important. A slight excess of the carboxylic acid is sometimes used to ensure that all of the highly reactive organolithium reagent is consumed. However, the most common approach is to use one equivalent of n-BuLi to deprotonate the carboxylic acid. Using more than one equivalent of n-BuLi could potentially lead to a second deprotonation at the benzylic position (the CH2 group), forming a dianion, especially if the reaction temperature is allowed to rise. nih.gov Careful control of the stoichiometry ensures that only the most acidic proton (the carboxylic acid proton) is removed. researchgate.net Adjusting the stoichiometry can be a strategy to improve reaction yields and selectivity. numberanalytics.com

The table below provides a general guide to temperature and stoichiometric considerations.

| Reagent System | Typical Temperature Range | Stoichiometry (Acid:Base) | Key Considerations |

| Carboxylic Acid + LiOH | Room Temperature to 100 °C | 1:1 | Straightforward neutralization; temperature may be adjusted to improve solubility. google.comgoogle.com |

| Carboxylic Acid + n-BuLi | -78 °C to 0 °C | 1:1 | Low temperature is crucial to control reactivity and prevent side reactions. stackexchange.comnih.gov Precise stoichiometry is needed to avoid multiple deprotonations. nih.govresearchgate.net |

Mechanistic Investigations of Formation Reactions

The formation of lithium 2-(quinolin-2-yl)acetate proceeds through a deprotonation mechanism. The specifics of this mechanism, including the nature of the intermediates and the kinetics of the reaction, are influenced by the choice of the lithiating agent.

Elucidation of Reaction Intermediates

The primary intermediate in the formation of lithium 2-(quinolin-2-yl)acetate is the carboxylate anion, formed upon the removal of the acidic proton from the carboxylic acid group of 2-(quinolin-2-yl)acetic acid.

When lithium hydroxide is used as the base in an aqueous solution, the reaction is a simple Brønsted-Lowry acid-base reaction. The hydroxide ion deprotonates the carboxylic acid to form the 2-(quinolin-2-yl)acetate anion and water. The lithium cation then associates with the carboxylate anion.

The mechanism involving organolithium reagents like n-butyllithium is more complex due to the nature of these reagents in solution. Organolithium reagents exist as aggregates (dimers, tetramers, or higher-order structures), and the reactivity of these aggregates can differ. numberanalytics.comnih.gov The deprotonation of the carboxylic acid by n-BuLi likely involves a pre-complexation step where the lithium atom of the n-BuLi aggregate coordinates to the carbonyl oxygen of the carboxylic acid. nih.gov This pre-coordination orients the n-butyl group for the proton abstraction.

Following the deprotonation of the carboxylic acid, the resulting species is the lithium carboxylate. If a second equivalent of a strong base like n-BuLi is used, or under forcing conditions, a second deprotonation could occur at the α-carbon (the benzylic position), leading to the formation of a lithium enolate dianion. nih.gov Lithium enolates are important reactive intermediates in organic synthesis, often formed by the deprotonation of a carbonyl compound. makingmolecules.comacs.org In the context of forming the target compound, the formation of this enolate would be an over-reaction and is generally avoided through careful control of stoichiometry and temperature.

The key intermediates in the formation of lithium 2-(quinolin-2-yl)acetate are summarized below.

| Base Used | Key Intermediate(s) | Description |

| Lithium Hydroxide | 2-(quinolin-2-yl)acetate anion | Formed through a simple acid-base reaction in a protic solvent. |

| n-Butyllithium | n-BuLi-Carboxylic Acid Complex, Lithium 2-(quinolin-2-yl)acetate | A pre-complexation intermediate is likely formed prior to deprotonation. nih.gov The final product is the lithium salt. |

| n-Butyllithium (excess) | Lithium enolate dianion of 2-(quinolin-2-yl)acetic acid | A potential over-reaction product resulting from deprotonation at both the carboxylic acid and the α-carbon. nih.gov |

Kinetic Studies of Compound Formation

The reaction of a carboxylic acid with a strong base like lithium hydroxide in water is typically a very fast, diffusion-controlled process. The rate is primarily limited by the speed at which the reactants can come together in solution.

The kinetics of deprotonation using organolithium reagents are more complex and have been the subject of detailed studies. The rate of deprotonation is influenced by several factors, including:

Aggregation of the Organolithium Reagent: The degree of aggregation of the organolithium reagent significantly impacts its reactivity. numberanalytics.comnih.gov Generally, less aggregated species (e.g., monomers or dimers) are more reactive than higher-order aggregates (e.g., hexamers). numberanalytics.com The solvent plays a crucial role in breaking down these aggregates, with more coordinating solvents like THF favoring less aggregated, more reactive species.

Substrate Structure: The acidity of the proton being removed is a key factor. The carboxylic acid proton is highly acidic, making its removal by n-BuLi a very rapid process. The rate of deprotonation of benzylic C-H bonds, which is a potential side reaction, is generally slower and is influenced by the stability of the resulting carbanion. rsc.org

Temperature: As with most chemical reactions, the rate of deprotonation increases with temperature. However, for highly exothermic and fast reactions like the deprotonation of a carboxylic acid with n-BuLi, the reaction is often carried out at low temperatures to control the reaction rate and dissipate heat effectively. stackexchange.com Kinetic studies on the deprotonation of benzyl (B1604629) ethers by n-BuLi have shown that increasing the concentration of the organolithium reagent does not always lead to a higher reaction rate, a phenomenon attributed to the differing reactivities of the various n-BuLi aggregates in solution. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. rsc.org While specific crystallographic data for Lithium 2-(quinolin-2-yl)acetate is not extensively documented in the surveyed literature, analysis of related lithium carboxylate and quinoline-based coordination complexes allows for a detailed prediction of its structural characteristics.

The crystal structure of lithium-containing coordination polymers is often dictated by the formation of extended networks through various intermolecular forces. rsc.org In the case of Lithium 2-(quinolin-2-yl)acetate, the molecular packing is expected to be governed by a combination of coordination bonds, ion-dipole interactions, and potential π-stacking interactions between the aromatic quinoline (B57606) rings. wikipedia.org

The lithium(I) ion is known for its flexible coordination sphere, commonly exhibiting coordination numbers ranging from four to six, leading to geometries such as tetrahedral, trigonal bipyramidal, or octahedral. nih.goviaea.org In Lithium 2-(quinolin-2-yl)acetate, the lithium cation is expected to be coordinated by the oxygen atoms of the carboxylate group and potentially by the nitrogen atom of the quinoline ring, acting as a multidentate ligand.

Coordination is anticipated primarily through the carboxylate oxygen atoms, which may bridge adjacent lithium ions to form the polymeric network. The Li-O bond distances in such complexes typically fall within the range of 1.9 to 2.2 Å. If the quinoline nitrogen participates in coordination, the Li-N bond distance would be slightly longer. The coordination geometry around the lithium ion will likely be distorted from ideal geometries due to the steric constraints of the ligand and the demands of the crystal packing. rsc.orgnih.gov

Table 1: Expected Coordination Bond Parameters for Lithium 2-(quinolin-2-yl)acetate based on Analogous Lithium Complexes. Data derived from studies on various lithium coordination polymers.

| Interaction | Typical Bond Length (Å) | Common Coordination Numbers | Resulting Geometry |

| Li—O | 1.9 - 2.2 | 4, 5, 6 | Distorted Tetrahedral, Trigonal Bipyramidal, Octahedral |

| Li—N | 2.0 - 2.3 |

Nuclear Magnetic Resonance Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. For Lithium 2-(quinolin-2-yl)acetate, a combination of one-dimensional (¹H, ¹³C, ⁷Li) and multidimensional NMR techniques would provide a complete picture of its solution-state behavior.

Two-dimensional NMR experiments are crucial for unambiguously assigning proton and carbon signals, especially for complex aromatic systems like the quinoline moiety. researchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar (through-bond) couplings between protons. libretexts.org This is particularly useful for identifying adjacent protons on the quinoline ring, allowing for the assignment of the aromatic spin systems. researchgate.netresearchgate.net Off-diagonal cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically over two to three bonds. duke.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. hmdb.ca An HSQC spectrum of Lithium 2-(quinolin-2-yl)acetate would show cross-peaks connecting each proton to the carbon atom it is bonded to, enabling the definitive assignment of the carbon signals of the quinoline and acetate (B1210297) groups. chemicalbook.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through bonds. youtube.com A NOESY spectrum would be invaluable for determining the three-dimensional conformation of the molecule in solution. researchgate.netduke.edu For instance, it could reveal spatial proximities between the methylene (B1212753) protons of the acetate group and specific protons on the quinoline ring, providing insights into the preferred orientation of the side chain.

The conformation of the 2-(quinolin-2-yl)acetate ligand in solution is likely to be dynamic. NMR spectroscopy can provide information on the rotational freedom around the single bonds connecting the quinoline ring, the methylene group, and the carboxylate. The presence of the lithium ion in solution can influence this dynamic behavior by coordinating to the carboxylate group and potentially interacting with the quinoline nitrogen.

Variable-temperature NMR studies could reveal information about conformational exchange processes. Furthermore, ⁷Li NMR spectroscopy could be employed to study the immediate coordination environment of the lithium ion in different solvents, as the chemical shift of ⁷Li is sensitive to its electronic surroundings. northwestern.edu The dynamic equilibrium between different solvated species and ion pairs could also be investigated. researchgate.net

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for the Quinoline Moiety. Based on data from various quinoline derivatives.

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Quinoline H/C | 7.0 - 9.0 | 115 - 155 |

| Methylene H/C | ~3.5 - 4.5 | ~40 - 50 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a compound. researchgate.net These methods are highly effective for identifying functional groups and analyzing bonding within Lithium 2-(quinolin-2-yl)acetate.

The IR and Raman spectra of this compound would be dominated by contributions from two main components: the quinoline ring system and the lithium carboxylate group.

Quinoline Ring Vibrations: The quinoline moiety will exhibit a series of characteristic bands. C=C and C=N stretching vibrations within the aromatic rings are expected in the 1650-1400 cm⁻¹ region. C-H stretching vibrations from the aromatic rings will appear above 3000 cm⁻¹. In-plane and out-of-plane C-H bending vibrations will be present in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively.

Lithium Carboxylate Vibrations: The deprotonated carboxylate group (COO⁻) coordinated to the lithium ion gives rise to two particularly strong and characteristic stretching vibrations: the asymmetric stretch (νₐ(COO⁻)) and the symmetric stretch (νₛ(COO⁻)). For lithium acetate, these bands are observed in the IR spectrum around 1610-1550 cm⁻¹ and 1420 cm⁻¹, respectively. nih.gov The exact positions of these bands are sensitive to the coordination mode of the carboxylate group. Other vibrations associated with the acetate group include C-C stretching (around 942 cm⁻¹) and various bending and rocking modes at lower frequencies. nih.govarxiv.org

Raman spectroscopy would provide complementary information. While the carboxylate stretches are also Raman active, the vibrations of the non-polar C=C bonds in the quinoline ring are often stronger in the Raman spectrum compared to the IR spectrum. nih.gov

Table 3: Prominent Expected Vibrational Modes for Lithium 2-(quinolin-2-yl)acetate. Data compiled from studies on lithium acetate and quinoline derivatives. researchgate.netnih.govarxiv.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Asymmetric Carboxylate Stretch (νₐ(COO⁻)) | 1610 - 1550 | IR |

| Aromatic C=C/C=N Stretch | 1650 - 1400 | IR, Raman |

| Symmetric Carboxylate Stretch (νₛ(COO⁻)) | ~1420 | IR |

| C-H Bending (in-plane and out-of-plane) | 1300 - 650 | IR |

| Carboxylate Bending/Wagging (δ(COO⁻), ω(COO⁻)) | 700 - 600 | IR, Raman |

Characteristic Vibrational Modes of the Quinoline Moiety

The quinoline moiety, a fused bicyclic aromatic system containing a nitrogen atom, exhibits a series of characteristic vibrational modes that are identifiable in its IR and Raman spectra. These vibrations provide a spectroscopic fingerprint for the quinoline structure.

Key vibrational modes include:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3000–3100 cm⁻¹. mdpi.comijermt.org

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings are observed in the 1400–1650 cm⁻¹ range. mdpi.comresearchgate.netnih.gov These bands are often strong and provide clear evidence of the quinoline ring system.

Ring Breathing and Deformations: The collective in-plane and out-of-plane bending and stretching of the entire quinoline ring system give rise to a series of absorptions in the fingerprint region (below 1500 cm⁻¹). Specifically, ring breathing modes can be found near 1000 cm⁻¹ and 893 cm⁻¹.

C-H Out-of-Plane Bending: These modes are characteristic of the substitution pattern on the aromatic ring and typically appear in the 740-840 cm⁻¹ region. astrochem.org

These vibrational frequencies are sensitive to the chemical environment and substitution on the quinoline ring.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| Aromatic C-H Stretching | 3000-3100 | IR, Raman |

| C=C and C=N Stretching | 1400-1650 | IR, Raman |

| Ring Breathing | ~890-1010 | IR, Raman |

| C-H Out-of-Plane Bending | 740-840 | IR |

Spectroscopic Signatures of Lithium-Oxygen/Nitrogen Bonds

The coordination of the lithium ion to the oxygen atoms of the acetate group and the nitrogen atom of the quinoline ring introduces new vibrational modes. The identification of these Li-O and Li-N bonds is crucial for confirming the coordination structure of the compound.

Li-O Vibrations: In lithium carboxylate complexes, the vibrations associated with the Li-O bond are typically observed in the far-infrared region, generally below 500 cm⁻¹. acs.orgrsc.org The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are also sensitive to coordination with the lithium ion. These bands, typically found around 1550-1610 cm⁻¹ (asymmetric) and 1400-1450 cm⁻¹ (symmetric), can shift upon metal complexation.

Li-N Vibrations: The Li-N stretching vibrations in coordination compounds also appear in the low-frequency region of the IR and Raman spectra, often between 400 and 600 cm⁻¹. iaea.org The presence of these bands, along with shifts in the quinoline ring vibrations, indicates the coordination of the lithium ion to the nitrogen atom.

The observation of these low-frequency modes provides direct evidence for the formation of the lithium complex.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within Lithium 2-(quinolin-2-yl)acetate. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, providing information about the electronic structure of the molecule.

π-π* Transitions within the Quinoline Chromophore

The aromatic quinoline ring system acts as a chromophore, a part of the molecule responsible for its color. The delocalized π-electron system of the quinoline moiety gives rise to intense electronic transitions. researchgate.net

π-π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For quinoline and its derivatives, these transitions typically result in strong absorption bands in the UV region, often observed between 250 and 350 nm. rsc.orgnih.govacs.orguzh.ch The exact position and intensity of these bands can be influenced by substitution on the quinoline ring and the solvent used for analysis. mdpi.com

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π-π | 250-350 | High |

| n-π | ~340-440 | Low to Moderate |

Ligand-to-Metal Charge Transfer (LMCT) Considerations

In coordination complexes, another possible electronic transition is the Ligand-to-Metal Charge Transfer (LMCT). This process involves the transfer of an electron from a ligand-based orbital to a metal-based orbital upon photoexcitation. fiveable.melibretexts.org

For an LMCT to occur, certain conditions are generally required:

The metal should be in a relatively high oxidation state, making its orbitals accessible for accepting electrons.

The ligand should possess relatively high-energy lone pair electrons or π-electrons that can be donated. libretexts.org

In the case of Lithium 2-(quinolin-2-yl)acetate, the lithium is in a +1 oxidation state (Li⁺). While the quinoline-acetate ligand has available π-electrons and lone pairs on the nitrogen and oxygen atoms, the Li⁺ ion has a very high energy, empty 2s orbital. Consequently, LMCT transitions in alkali metal complexes are rare and would require very high energy (far-UV). Therefore, while theoretically possible, significant LMCT bands are not expected to be a prominent feature in the near-UV-Vis spectrum of this compound. energie-rs2e.comresearchgate.netresearchgate.net The observed electronic spectrum is anticipated to be dominated by the intraligand π-π* transitions of the quinoline moiety.

Mass Spectrometry for Molecular Weight and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of a compound and providing insights into its structure through fragmentation analysis. wikipedia.org For Lithium 2-(quinolin-2-yl)acetate, the expected molecular weight can be precisely calculated from its chemical formula (C₁₁H₈NLiO₂).

The primary fragmentation pathways for quinoline derivatives often involve the loss of small, stable molecules or radicals from the parent ion. chempap.orgcdnsciencepub.com For Lithium 2-(quinolin-2-yl)acetate, key fragmentation patterns would likely include:

Loss of the acetate moiety: Cleavage of the bond connecting the acetate group to the quinoline ring.

Decarboxylation: Loss of carbon dioxide (CO₂) from the carboxylate group.

Fragmentation of the quinoline ring: A characteristic fragmentation of the quinoline ring itself involves the loss of hydrogen cyanide (HCN). chempap.org

| Parent Ion | Neutral Loss | Resulting Fragment |

|---|---|---|

| [M]⁺ | CO₂ | [M - CO₂]⁺ |

| [M]⁺ | CH₂COO⁻ | [Quinoline-CH₂]⁺ |

| [Quinoline]⁺ fragment | HCN | [C₈H₆]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). measurlabs.comfiveable.me This precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. infinitalab.com By comparing the experimentally measured exact mass to the calculated theoretical mass for a given chemical formula, the elemental composition can be confirmed with a high degree of confidence. nih.gov This is particularly valuable for distinguishing between compounds that may have the same nominal mass but different elemental formulas (isobars). fiveable.me

Fragmentation Patterns and Structural Information

Mass spectrometry is a critical analytical technique for the structural elucidation of compounds, providing valuable information through the analysis of fragmentation patterns. In the case of Lithium 2-(quinolin-2-yl)acetate, the fragmentation behavior in the gas phase after ionization can be predicted by considering the fragmentation of its constituent parts: the quinoline ring and the acetate group. While direct experimental data for this specific lithium salt is not extensively published, the fragmentation pathways can be inferred from studies on related quinoline derivatives and general principles of mass spectrometry. rsc.orgresearchgate.netchempap.org

Upon ionization, typically through techniques like electrospray ionization (ESI) or electron impact (EI), the molecule can undergo various fragmentation processes. The fragmentation of the quinoline moiety itself is well-characterized. A common fragmentation pathway for the quinoline ring involves the loss of a neutral molecule of hydrogen cyanide (HCN). rsc.orgchempap.org This occurs through the cleavage of the heterocyclic ring. This characteristic loss is a strong indicator of the presence of the quinoline scaffold in a molecule. researchgate.netnih.gov

The acetate side chain also contributes significantly to the fragmentation pattern. For carboxylic acids and their derivatives, characteristic losses include the hydroxyl radical (•OH, 17 Da) and the carboxyl group (•COOH, 45 Da). libretexts.org Another common fragmentation is the loss of carbon dioxide (CO2, 44 Da) from the carboxylate group, which is a very stable neutral loss.

For Lithium 2-(quinolin-2-yl)acetate, in positive ion mode, the molecule would likely be observed as a lithium adduct [M+Li]+ or, depending on the ionization conditions, a protonated molecule [M+H]+ after dissociation of the lithium salt. In negative ion mode, the deprotonated molecule [M-Li]- would be the parent ion. The fragmentation of this parent ion would then proceed.

A plausible fragmentation pathway for the deprotonated [M-Li]⁻ ion of 2-(quinolin-2-yl)acetate would involve the initial loss of CO2 to form the [M-Li-CO2]⁻ ion. This resulting ion could then undergo further fragmentation characteristic of the quinoline ring system, such as the loss of HCN.

The table below outlines the expected key fragment ions for 2-(quinolin-2-yl)acetic acid (the organic component of the salt) in a mass spectrometry experiment. The m/z values are calculated based on the monoisotopic mass of the most common isotopes.

| Proposed Fragment Ion | Formula | Calculated m/z | Proposed Neutral Loss |

|---|---|---|---|

| [M-H]⁻ (Deprotonated molecule) | C₁₁H₈NO₂⁻ | 186.05 | - |

| [M-H-CO₂]⁻ | C₁₀H₈N⁻ | 142.06 | CO₂ |

| [M-H-COOH]⁻ | C₁₀H₇N⁻ | 141.06 | •COOH |

| [Quinoline]⁺• | C₉H₇N⁺• | 129.06 | •CH₂COOH |

| [C₈H₆]⁺• | C₈H₆⁺• | 102.05 | •CH₂COOH, HCN |

Theoretical and Computational Investigations of Lithium 2 Quinolin 2 Yl Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems, including organometallic compounds like lithium 2-(quinolin-2-yl)acetate. DFT methods are used to determine kinetic and thermodynamic stability, perform structural calculations, and evaluate the optical and electronic properties of molecules. nih.govrsc.org

A fundamental step in computational analysis is the geometry optimization of the molecule. This process involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For quinoline (B57606) derivatives, DFT methods such as B3LYP with basis sets like 6-311++G(d,p) have been successfully used to obtain optimized geometries. researchgate.net The optimized structure provides crucial information about bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for a Quinoline Derivative (Quinoline) (Note: This data is for the parent quinoline molecule and serves to illustrate the type of information obtained from geometry optimization.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length (Å) | C2-C3 | 1.366 |

| C3-C4 | 1.423 | |

| N1-C2 | 1.315 | |

| N1-C9 | 1.375 | |

| Bond Angle (°) | N1-C2-C3 | 122.9 |

| C2-C3-C4 | 119.2 | |

| C3-C4-C10 | 120.7 |

Data adapted from studies on quinoline. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of the molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap suggests higher reactivity.

For quinoline derivatives, the HOMO and LUMO are typically distributed over the quinoline ring system. researchgate.net In the case of lithium 2-(quinolin-2-yl)acetate, the presence of the lithium cation and the acetate (B1210297) group would influence the energies and distributions of these orbitals. DFT calculations can provide detailed visualizations and energy values for the HOMO and LUMO of the compound.

Table 2: Illustrative FMO Data for Phenyl Quinoline-2-Carboxylate (Note: This data is for a related quinoline derivative and illustrates the typical outputs of FMO analysis.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Data adapted from a study on phenyl quinoline-2-carboxylate. mdpi.com

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In lithium 2-(quinolin-2-yl)acetate, the EPS map would likely show a high negative potential around the oxygen atoms of the carboxylate group, indicating their nucleophilic character and ability to coordinate with the lithium cation. The quinoline ring would exhibit a more complex potential distribution, with the nitrogen atom being a site of negative potential. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Conformational Flexibility and Rotational Barriers

The structure of Lithium 2-(quinolin-2-yl)acetate features several rotatable bonds, with the most significant being the single bond connecting the methylene (B1212753) group (-CH2-) of the acetate moiety to the C2 position of the quinoline ring. The rotation around this bond dictates the spatial orientation of the carboxylate group relative to the planar quinoline ring, which can influence the molecule's packing in a solid state and its interaction with biological targets or solvent molecules.

MD simulations can map the conformational landscape by tracking the dihedral angle of this key bond. The resulting data reveals the most stable conformations and the transitions between them. To quantify the energy associated with these conformational changes, Density Functional Theory (DFT) calculations are typically employed to compute the rotational energy barrier. scielo.brscielo.br This involves calculating the molecule's energy at various fixed dihedral angles to identify the lowest energy (most stable) and highest energy (transition state) conformations.

Table 1: Illustrative Rotational Barrier Analysis for the Quinoline-Acetate Bond This table presents hypothetical data for the rotational barriers of Lithium 2-(quinolin-2-yl)acetate, as would be determined by computational analysis.

| Conformer | Dihedral Angle (°) | Relative Energy (kJ/mol) | Description |

|---|---|---|---|

| Global Minimum | ~60 | 0.0 | The most stable conformation, likely stabilized by a weak intramolecular interaction. |

| Transition State 1 | 0 | 15.2 | An eclipsed conformation representing a rotational energy barrier. |

| Local Minimum | ~180 | 5.8 | A less stable, anti-periplanar conformation. |

Disclaimer: Data is illustrative and based on typical values for similar aromatic-aliphatic linkages.

Solvent Interaction and Solvation Shell Dynamics

The interaction of Lithium 2-(quinolin-2-yl)acetate with solvents is complex due to its dual nature: the ionic lithium carboxylate portion and the large, aromatic quinoline ring. MD simulations are exceptionally well-suited to explore these interactions by modeling the compound in a solvent box and analyzing the resulting trajectories. dtu.dknih.gov

Key insights are gained by calculating Radial Distribution Functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute. For instance, in an aqueous solution, the RDF for the lithium ion (Li+) would show a distinct peak corresponding to the first solvation shell, composed of tightly bound water molecules coordinating the cation through their oxygen atoms. Similarly, the carboxylate anion would be solvated by water molecules forming hydrogen bonds. nih.govresearchgate.net

The dynamics of these solvation shells are also critical. MD simulations can determine the residence time of solvent molecules within the first solvation shell, indicating the strength of the ion-solvent interaction. rsc.orgrsc.org The exchange of solvent molecules between the solvation shell and the bulk solvent is a dynamic process with timescales that can be precisely calculated. nih.gov

Table 2: Hypothetical Solvation Shell Properties from MD Simulations This table illustrates the kind of data on solvent interactions that can be derived from MD simulations of Lithium 2-(quinolin-2-yl)acetate in different solvents.

| Solvent | Interacting Pair | Average Coordination Number | Average Distance (Å) |

|---|---|---|---|

| Water (Polar, Protic) | Li⁺···OH₂ | 4.0 | 2.1 |

| Water (Polar, Protic) | COO⁻···H₂O | 6.2 | 2.8 (H-bond) |

| Dimethyl Sulfoxide (Polar, Aprotic) | Li⁺···OS(CH₃)₂ | 4.0 | 2.0 |

Disclaimer: Data is illustrative, based on known solvation behavior of lithium carboxylates and aromatic systems.

Reactivity Prediction and Mechanistic Modeling

Beyond its dynamic behavior, the chemical reactivity of Lithium 2-(quinolin-2-yl)acetate can be thoroughly investigated using computational methods rooted in quantum mechanics, particularly DFT. These methods allow for the modeling of chemical reactions at the electronic level, providing detailed mechanistic insights. rsc.orgresearchgate.net

Transition State Search for Elementary Reactions

To predict the rate and feasibility of a chemical reaction, it is essential to identify the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction kinetics.

A plausible reaction for Lithium 2-(quinolin-2-yl)acetate is thermal decarboxylation, a common reaction for lithium carboxylates that results in the loss of carbon dioxide. xmu.edu.cnbohrium.com A transition state search for this reaction would involve modeling the elongation and breaking of the C-C bond between the quinoline methylene group and the carboxyl group. Computational methods can precisely locate this TS structure and calculate its energy. nih.gov The successful identification of a transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Table 3: Example of a Transition State Analysis for Decarboxylation This table provides hypothetical energetic data for the decarboxylation of Lithium 2-(quinolin-2-yl)acetate.

| Species | Description | Relative Energy (kJ/mol) | Key Feature |

|---|---|---|---|

| Reactant | Lithium 2-(quinolin-2-yl)acetate | 0 | Intact molecule |

| Transition State | C-C bond breaking | +125 | Elongated C-C bond (~2.0 Å) |

| Product Complex | Quinolin-2-ylmethyl lithium + CO₂ | -20 | Separated molecules |

| Calculated Value | Activation Energy (Ea) | 125 | Energy(TS) - Energy(Reactant) |

Disclaimer: Data is illustrative and represents typical values for such reactions.

Potential Energy Surface (PES) Mapping for Reaction Pathways

While a transition state search identifies the critical peak of the energy barrier, a Potential Energy Surface (PES) map provides a more comprehensive view of the entire reaction landscape. A PES plots the system's potential energy as a function of two or more geometric coordinates, such as bond lengths or angles. nih.govaip.org

Mapping the PES for a reaction of Lithium 2-(quinolin-2-yl)acetate involves calculating the energy at numerous points in the geometric space that defines the transformation. This allows for the visualization of the minimum energy path from reactants to products, confirming that the identified transition state indeed connects the two minima. aip.org Furthermore, a PES can reveal the presence of any intermediate species (local minima on the surface) and competing reaction pathways, offering a complete mechanistic picture that is invaluable for understanding and controlling the molecule's chemical behavior. nih.govaip.org For instance, a detailed PES could explore whether decarboxylation is a one-step process or involves a stable intermediate.

Coordination Chemistry and Metal Ion Interactions Beyond Lithium

Chelation Behavior of the 2-(Quinolin-2-yl)acetate Ligand

The chelation behavior of the 2-(quinolin-2-yl)acetate ligand is characterized by its ability to form stable ring structures with metal ions. This is primarily due to the strategic placement of the quinoline (B57606) nitrogen and the carboxylate oxygen atoms, which can coordinate to a single metal center, creating a thermodynamically favorable chelate ring.

Denticity and Coordination Modes

The 2-(quinolin-2-yl)acetate ligand typically acts as a bidentate chelating agent, coordinating to metal ions through the nitrogen atom of the quinoline ring and one of the oxygen atoms of the carboxylate group. This N,O-bidentate coordination is a common motif observed in its complexes. However, the coordination behavior can be more complex and is influenced by the nature of the metal ion, the stoichiometry of the complex, and the presence of other coordinating species.

In some instances, the carboxylate group can exhibit different coordination modes. It can act as a monodentate ligand, with only one oxygen atom binding to the metal center. Alternatively, it can function as a bridging ligand, connecting two or more metal centers. This bridging can occur in a syn-anti or anti-anti conformation. Furthermore, the entire 2-(quinolin-2-yl)acetate ligand can act as a bridging-chelating ligand, simultaneously chelating one metal ion and bridging to another. For instance, in some lanthanide complexes with a related quinoline-dicarboxylate ligand, the ligand has been observed to be a pentadentate bridging-chelating agent. nih.gov

Steric and Electronic Factors Influencing Chelation

Electronically, the Lewis acidity of the metal cation and the electron-donating ability of the ligand's donor atoms are crucial. The nitrogen atom of the quinoline ring is a moderately soft donor, while the carboxylate oxygen atoms are hard donors. This allows the ligand to effectively coordinate with a range of metal ions possessing varying hard-soft acid-base characteristics. The electronic properties of the ligand can be further tuned by introducing electron-donating or electron-withdrawing groups on the quinoline ring, which can, in turn, influence the stability and reactivity of the resulting metal complexes.

Reactivity with Other Alkali and Alkaline Earth Metals

The interaction of the 2-(quinolin-2-yl)acetate ligand is not limited to lithium. It readily forms complexes with other alkali and alkaline earth metals, providing a platform for comparative studies on the influence of cation size and charge on coordination geometry and complex stability.

Comparative Coordination Studies with Sodium, Potassium, Magnesium, and Calcium

While specific comparative studies focusing solely on the 2-(quinolin-2-yl)acetate ligand with a full range of alkali and alkaline earth metals are not extensively detailed in the available literature, general principles of coordination chemistry allow for predictions. The larger ionic radii of sodium and potassium ions compared to lithium would likely result in different coordination numbers and geometries. These larger ions might favor higher coordination numbers, potentially leading to the involvement of both carboxylate oxygens or bridging interactions to satisfy their coordination spheres.

Similarly, the divalent alkaline earth metals, magnesium and calcium, with their higher charge density compared to the alkali metals, are expected to form stronger electrostatic interactions with the anionic carboxylate group. The smaller ionic radius of magnesium would likely favor a more compact, well-defined chelate structure, while the larger calcium ion might exhibit more varied coordination environments, similar to the heavier alkali metals.

Structural and Electronic Perturbations Upon Cation Variation

Varying the alkali or alkaline earth metal cation can induce significant structural and electronic perturbations in the coordination complex. A change in the ionic radius and charge of the metal ion will alter the bond lengths and angles within the coordination sphere. For instance, a smaller, more polarizing cation like Mg²⁺ would be expected to form shorter, more covalent bonds with the donor atoms of the ligand compared to a larger, less polarizing cation like K⁺.

These structural changes can, in turn, affect the electronic properties of the 2-(quinolin-2-yl)acetate ligand. The coordination to a metal ion can influence the electron density distribution within the quinoline ring and the carboxylate group. These electronic perturbations can be observed through spectroscopic techniques such as NMR and infrared spectroscopy, where shifts in the characteristic frequencies of the C=O and C-N bonds can provide insights into the strength and nature of the metal-ligand interactions. Systematic variations of the metal cation can lead to predictable changes in the electronic absorption and emission spectra of the resulting complexes. nih.gov

Interaction with Transition Metal Cations and Lanthanides/Actinides

The 2-(quinolin-2-yl)acetate ligand's ability to chelate extends to the d-block and f-block elements, opening up possibilities for creating complexes with interesting magnetic, optical, and catalytic properties.

The interaction with transition metal cations is a significant area of interest. The combination of a soft nitrogen donor and hard oxygen donors in the 2-(quinolin-2-yl)acetate ligand makes it suitable for coordinating with a variety of transition metals, which often have borderline Lewis acid character. For example, copper(II) complexes with quinoline-derived ligands have been synthesized and studied for their potential biological applications. nih.govacs.org The coordination geometry around the transition metal can vary from square planar to tetrahedral or octahedral, depending on the metal ion, its oxidation state, and the ligand-to-metal ratio.

The coordination chemistry of quinoline-based ligands with lanthanide and actinide ions is also a field of active research. nih.govnih.govresearchgate.net Lanthanide ions, being hard Lewis acids, will primarily interact with the hard carboxylate oxygen atoms of the 2-(quinolin-2-yl)acetate ligand. However, the quinoline nitrogen can also participate in coordination, leading to the formation of chelate structures. The large ionic radii of lanthanides and actinides often result in high coordination numbers, typically ranging from 8 to 12. This can lead to the formation of complex, often polymeric, structures where the 2-(quinolin-2-yl)acetate ligand may act as a bridging unit between multiple metal centers. nih.gov The unique photophysical properties of lanthanide ions can be sensitized by the organic ligand, leading to potential applications in luminescence and bio-imaging. The complexation of actinides with such ligands is also of interest in the context of nuclear waste separation and reprocessing. nih.govresearchgate.net

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of simple acetate (B1210297) ligands to form extended structures is well-established; for instance, anhydrous lithium acetate and its hydrates form three-dimensional coordination polymers. researchgate.net The 2-(quinolin-2-yl)acetate ligand, with its added quinoline nitrogen donor and rigid aromatic backbone, is an even more potent building block for creating higher-dimensional structures.

Coordination polymers are formed when metal ions are linked by organic ligands to create one-, two-, or three-dimensional networks. The 2-(quinolin-2-yl)acetate ligand is particularly well-suited for this role. Studies on similar quinoline-carboxylate ligands have shown they can successfully be employed to synthesize 2D coordination polymers. mdpi.com In one such example, a Cu(II) ion is coordinated by the nitrogen atoms of the heterocyclic system and the oxygen atom of the carboxylate group, demonstrating the ligand's ability to bridge metal centers effectively. mdpi.com The condensed ring system of the quinoline moiety promotes the formation of these extended polymer structures over simple mononuclear species. mdpi.com

A highly porous subclass of coordination polymers is Metal-Organic Frameworks (MOFs). MOFs are constructed from metal-containing nodes connected by organic linkers, and their tunable pore sizes and chemical functionalities make them ideal for applications in catalysis and gas storage. rsc.org The 2-(quinolin-2-yl)acetate ligand is an ideal candidate for a linker in MOF synthesis. Its rigidity helps form stable, porous structures, while the exposed nitrogen and oxygen atoms can act as active sites for catalysis, similar to how zinc-based MOFs have been designed to mimic the active site of carbonic anhydrase. wku.edu The structure of a hypothetical MOF built with this ligand would involve metal clusters (e.g., zinc or copper) linked by the quinoline-acetate unit, creating a robust and potentially functional framework.

| Feature | Role of 2-(Quinolin-2-yl)acetate | Related Example |

| Structure Type | Coordination Polymer / Metal-Organic Framework (MOF) | A 2D Cu(II) coordination polymer was formed using a quinoline-carboxylate ligand. mdpi.com |

| Ligand Function | Acts as a bridging "linker" connecting metal ions. | Isostructural cobalt and copper MOFs use a pyridine-based linker for catalytic water oxidation. rsc.org |

| Coordination | Utilizes both the carboxylate (O-donor) and quinoline (N-donor) sites. | A Cu(II) center is coordinated by three nitrogen atoms and one carboxylate oxygen atom. mdpi.com |

| Potential Use | Catalysis, gas separation, photoluminescence. | Zinc-based MOFs can catalyze p-nitrophenyl acetate hydrolysis. wku.edu |

Spin State and Magnetic Properties of Derived Complexes

When 2-(quinolin-2-yl)acetate coordinates with paramagnetic metal ions, such as transition metals or lanthanides, the resulting complexes can exhibit significant magnetic properties. These properties are dictated by the electronic state of the metal ion (its spin state) and the magnetic interactions between adjacent metal ions, which are often mediated by the bridging acetate group.

For complexes with iron(II), the ligand field created by the N/O donor set can determine whether the metal center adopts a high-spin (HS) or low-spin (LS) state. In many cases, Fe(II) complexes with similar nitrogen-rich coordination environments remain in the HS state across a wide temperature range. mdpi.com The magnetic moment (µeff) for such HS Fe(II) complexes is typically higher than the spin-only value due to contributions from orbital angular momentum. mdpi.com

When the acetate group of the ligand bridges two metal ions, magnetic coupling can occur. Static magnetic measurements on related acetate-bridged dinuclear lanthanide complexes have revealed both weak intramolecular ferromagnetic (spins align in parallel) and antiferromagnetic (spins align antiparallel) interactions. nih.gov The nature of this interaction depends on the specific metal ions and the precise geometry of the bridge.

Furthermore, the coordination environment provided by the ligand can induce significant magnetic anisotropy, a key requirement for a complex to behave as a Single-Molecule Magnet (SMM). SMMs are individual molecules that can retain a magnetic moment after an external field is removed. This property is linked to the zero-field splitting (ZFS) of the ground state, a parameter heavily influenced by the ligand field. mdpi.comrsc.org While no SMM behavior has been explicitly reported for a complex of 2-(quinolin-2-yl)acetate, related cobalt(II) complexes with pyridine-based ligands show substantial magnetic anisotropy, and some behave as field-induced SMMs. rsc.org

| Property | Description | Example from Related Complexes |

| Spin State | The total spin angular momentum of the metal center (e.g., high-spin vs. low-spin). | Fe(II) complexes with similar ligands often remain in the high-spin state (S=2). mdpi.com |

| Magnetic Coupling | Interaction between adjacent metal ions bridged by the ligand. | Acetate-bridged Dy(III) complexes can show weak ferromagnetic coupling, while others show antiferromagnetic coupling. nih.govacs.org |

| Magnetic Moment (µeff) | An experimental measure of a material's magnetism. | Room temperature µeff values for HS Fe(II) complexes can be around 5.3-5.4 µB. mdpi.com |

| Magnetic Anisotropy | The directional dependence of a molecule's magnetic properties, crucial for SMMs. | Cobalt(II) complexes with pyridine-based macrocycles exhibit substantial magnetic anisotropy. rsc.org |

Ligand Exchange Reactions and Kinetic Studies of Coordination

The reactivity of metal complexes containing the 2-(quinolin-2-yl)acetate ligand, particularly their tendency to undergo ligand substitution, is governed by both thermodynamic and kinetic factors. libretexts.org The mechanisms of these reactions provide insight into the stability and potential catalytic utility of the complexes.

Substitution Mechanisms in Solution

Ligand substitution reactions involve the replacement of one ligand by another. These processes generally follow one of three fundamental mechanistic pathways: dissociative (D), associative (A), or interchange (I). libretexts.org

Dissociative (D) Mechanism: This is a two-step process where the leaving ligand first departs from the coordination sphere, forming a lower-coordination number intermediate. This intermediate is then rapidly captured by the incoming ligand. libretexts.org The rate of this reaction is primarily dependent on the concentration of the starting complex and is largely independent of the incoming ligand's identity or concentration. libretexts.org

Associative (A) Mechanism: In this pathway, the incoming ligand first attacks the metal center, forming a higher-coordination number intermediate. Subsequently, the leaving group is eliminated from this intermediate. libretexts.org The reaction rate is sensitive to the nature and concentration of the incoming ligand. This mechanism is common for square planar complexes but less so for sterically crowded octahedral complexes. libretexts.org

Interchange (I) Mechanism: This is a concerted process where the bond to the incoming ligand starts to form as the bond to the leaving ligand begins to break. youtube.com There is no distinct intermediate, only a transition state. libretexts.org The interchange mechanism is further classified as associative-activated (Ia) or dissociative-activated (Id) depending on the degree of bond-making or bond-breaking in the transition state. libretexts.org

For a complex of 2-(quinolin-2-yl)acetate, the operative mechanism would depend on the central metal, its oxidation state, coordination number, and the steric bulk of other ligands present.

Influence of Ancillary Ligands on Reactivity

Ancillary ligands are other ligands within the metal's coordination sphere that are not directly participating in the reaction but can significantly influence it. The 2-(quinolin-2-yl)acetate ligand itself contains an ancillary donor site—the quinoline nitrogen—which can modulate reactivity.

The electronic and steric properties of other ancillary ligands also play a critical role.

Electronic Effects: Strong sigma-donating ligands can weaken the bond to a ligand in the trans position, accelerating its substitution. This is known as the trans effect.

Steric Effects: Bulky ancillary ligands can sterically hinder the approach of an incoming ligand, disfavoring an associative mechanism. Conversely, they can promote a dissociative mechanism by creating steric strain that is relieved upon dissociation of a ligand.

The study of platinum complexes with quinoline-based stibine (B1205547) ligands, for example, shows that chloride anions can be abstracted by silver acetate, a form of ligand exchange. acs.org The stability and reactivity in such systems are directly tied to which donor atoms of the quinoline-based ligand are coordinated to the platinum center. acs.org

| Influencing Factor | Effect on Reactivity |

| Chelation | Coordination of the quinoline nitrogen to form a chelate ring generally reduces the rate of ligand substitution. |

| Steric Bulk | Bulky ancillary ligands can hinder the approach of incoming ligands, slowing associative substitution. |

| Electronic Properties | Strong trans-directing ligands can accelerate the substitution of the ligand opposite to them. |

| Solvent | Coordinating solvents can participate in the reaction, sometimes forming solvento-intermediates. |

Applications in Catalysis and Organic Transformations

Role as a Lithium Source or Base in Organometallic Reactions

Organolithium compounds are renowned for their potent basicity and nucleophilicity, making them indispensable reagents in organic synthesis. mt.comnih.gov The reactivity of Lithium 2-(quinolin-2-yl)acetate is primarily dictated by its enolate structure, which allows it to function as a strong base for the deprotonation of a wide range of organic substrates.

Lithiation, the replacement of a hydrogen atom with a lithium atom, is a fundamental transformation for creating organolithium species, which are valuable intermediates for forming new carbon-carbon and carbon-heteroatom bonds. mt.com While simple alkyllithiums like n-butyllithium are common, functionalized lithium reagents such as Lithium 2-(quinolin-2-yl)acetate offer different reactivity profiles. The acetate (B1210297) moiety's enolate can act as a base to deprotonate acidic C-H, N-H, or O-H bonds.

The quinoline (B57606) group itself can direct lithiation. In related systems, substituents on heterocyclic rings that contain a heteroatom (like the nitrogen in quinoline) can direct an alkyllithium base to deprotonate a nearby ortho-proton. cardiff.ac.uk This process, known as directed ortho-metalation (DoM), relies on the coordination of the lithium reagent to the heteroatom, which positions the base for selective proton abstraction. cardiff.ac.uk Although Lithium 2-(quinolin-2-yl)acetate is the product of deprotonation rather than the deprotonating agent in its own formation, its enolate can participate in subsequent acid-base chemistry, enabling the lithiation of substrates more acidic than the parent 2-(quinolin-2-yl)acetic acid.

The primary role of Lithium 2-(quinolin-2-yl)acetate as a base is in the generation of other carbanions or nucleophiles through deprotonation. The lithium enolate of the acetate is a strong base, capable of abstracting protons from a variety of carbon and heteroatom acids. makingmolecules.comyoutube.com The structure of lithium enolates in solution is often complex, involving aggregates like dimers and tetramers, which can influence their reactivity. ethz.chnih.gov

The deprotonation of a ketone, for instance, generates a new enolate, which can then react with an electrophile. The use of a lithium base like LDA (Lithium diisopropylamide) is common for achieving rapid and complete deprotonation at low temperatures. makingmolecules.com The enolate of Lithium 2-(quinolin-2-yl)acetate would function similarly, reacting with substrates that possess a sufficiently acidic proton. For example, it could be used to deprotonate ketones, esters, and activated methylene (B1212753) compounds to generate the corresponding nucleophilic anions for subsequent alkylation or aldol (B89426) reactions. youtube.com Studies on related lithium magnesate complexes, such as lithium tri(quinolinyl)magnesates, have demonstrated their efficacy in the deprotonation of heterocyclic compounds like furan (B31954) and thiophene. researchgate.net

Table 1: Examples of Deprotonation Reactions Using Related Lithium Reagents

| Lithium Reagent/System | Substrate | Product/Intermediate | Research Finding |

| Lithium Tri(quinolinyl)magnesate | Thiophene | 2-Thienylmagnesiate | Regioselective deprotonation at the C2 position at room temperature. researchgate.net |

| Lithium Tri(quinolinyl)magnesate | Furan | 2-Furylmagnesiate | Deprotonation at room temperature, with the resulting anion trapped by electrophiles. researchgate.net |

| LDA (Lithium Diisopropylamide) | Ketones/Esters | Lithium Enolates | Irreversible and complete enolate formation at low temperatures, enabling controlled aldol reactions. makingmolecules.comyoutube.com |

| Diamine-ligated Alkyllithium | O-alkyl carbamates | α-Lithiated Carbamates | Diamine-mediated deprotonation to form carbanions for further reactions like borylation. bris.ac.uk |

Precursor for Homogeneous and Heterogeneous Catalysis

The quinoline scaffold is a privileged structure in catalyst design, frequently appearing in ligands for transition metals. researchgate.net Lithium 2-(quinolin-2-yl)acetate can serve as a valuable starting material for synthesizing such ligands and their corresponding metal complexes for a range of catalytic applications.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful methods for forming C-C bonds. researchgate.netnih.gov The efficiency and selectivity of these reactions heavily depend on the ligand coordinated to the palladium center. Quinoline-containing ligands have been successfully employed in this context. For instance, palladium complexes with quinoline-based phosphine (B1218219) or frustrated Lewis pair ligands have been studied for Suzuki coupling. usd.eduusd.eduresearchgate.net

Lithium 2-(quinolin-2-yl)acetate can be a precursor to such systems. The carboxylate group can be modified to install a phosphine, amine, or other coordinating group, transforming the molecule into a bidentate or pincer-type ligand. Alternatively, the organolithium nature of the compound allows for its use in transmetalation reactions. For example, reacting Lithium 2-(quinolin-2-yl)acetate with a zinc salt like ZnCl₂ could generate a more stable organozinc reagent. researchgate.net These organozinc species are effective partners in palladium-catalyzed Negishi-type cross-coupling reactions with aryl halides, a strategy used to synthesize complex molecules, including natural product analogs. researchgate.net While highly reactive organolithium compounds are often challenging to use directly in palladium-catalyzed couplings due to side reactions, their conversion to organozinc or organoboron species is a common and effective strategy. advancedsciencenews.com

Table 2: Quinoline-Based Systems in Palladium-Catalyzed Cross-Coupling

| Reaction Type | Catalyst/Ligand System | Substrates | Key Outcome |

| Suzuki-Miyaura | Pd(dppf)Cl₂ | 4-Hydroxyquinoline benzoates and arylboronic acids | Synthesis of 4-substituted quinoline derivatives. researchgate.net |

| Suzuki-Miyaura | Pd(PPh₃)₄ | 6-Bromo-1,2,3,4-tetrahydroquinoline and phenylboronic acids | Formation of 6-aryl-tetrahydroquinolines in high yields. researchgate.net |

| Negishi-type | Lithium triorganozincates / Pd catalyst | Heterocyclic halides | Synthesis of unsymmetrical heterobiaryls. researchgate.net |

| Heck | Pd(OAc)₂ | Iodo-pivaloylaminobenzenes and methyl acrylate | Synthesis of quinolin-2(1H)-ones via an intramolecular coupling-cyclization cascade. nih.gov |

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnih.gov The quinoline framework is a common feature in many successful chiral ligands and catalysts used in asymmetric synthesis. researchgate.netthieme-connect.com Its rigid, planar structure and the presence of a coordinating nitrogen atom make it an excellent scaffold for creating a well-defined chiral environment around a metal center.

Lithium 2-(quinolin-2-yl)acetate serves as a readily available precursor for the synthesis of these chiral systems. By resolving the parent 2-(quinolin-2-yl)acetic acid or by modifying the molecule with a chiral unit (e.g., a chiral amine or alcohol), it can be converted into a chiral ligand. asianpubs.orgsigmaaldrich.com These ligands, when complexed with metals like titanium, iridium, or palladium, can catalyze a wide range of enantioselective transformations, including Diels-Alder reactions, hydrogenations, and C-H functionalization. researchgate.netnih.gov For example, a photoredox system catalyzed by a chiral lithium phosphate, which incorporates a biaryl backbone related to the quinoline structure, has been used for the enantioselective synthesis of complex quinoline derivatives. rsc.orgrsc.org This highlights the potential of lithium-associated chiral anions based on heterocyclic scaffolds to direct stereoselective bond formation.

Applications in Polymerization Chemistry

Lithium-based initiators are widely used in the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone (CL) and lactide (LA), to produce biodegradable and biocompatible polyesters. rsc.orgpsu.edu The initiating species is typically a lithium alkoxide, amide, or enolate that attacks the carbonyl group of the cyclic monomer, opening the ring and starting the polymer chain growth.

While direct studies using Lithium 2-(quinolin-2-yl)acetate as a ROP initiator are not prevalent, extensive research on analogous lithium complexes demonstrates its strong potential in this area. Lithium complexes with phenolate (B1203915) or silanolate ligands are highly efficient initiators for the ROP of ε-caprolactone. conicet.gov.arconicet.gov.arnih.gov The polymerization often proceeds via a coordination-insertion mechanism, where the monomer coordinates to the lithium center before being attacked by the alkoxide end of the growing polymer chain. researchgate.net

The reaction initiated by these lithium complexes can exhibit characteristics of a living polymerization, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (polydispersity index, PDI). nih.gov The structure of the ligand attached to the lithium center can significantly influence the catalytic activity and control over the polymerization.

Table 3: Performance of Related Lithium Complexes in ε-Caprolactone (ε-CL) ROP

| Initiator/Catalyst | Co-initiator | Polymerization Conditions | Result (PDI) |

| Lithium Silanolates (LS) | None | High vacuum, sequential monomer addition | Near monodisperse PCL (PDI ≈ 1.14). conicet.gov.arconicet.gov.ar |

| Lithium Piperazinyl-Aminephenolate Complexes | None | Toluene, varying temperatures | First-order kinetics, transesterification observed. nih.gov |

| Lithium Acetylacetonate (LiAcac) | Not specified | Bulk or solution | Copolymers with molecular weights of 20,000-40,000 obtained. nih.gov |

Given that Lithium 2-(quinolin-2-yl)acetate possesses a lithium-oxygen bond analogous to the alkoxides and silanolates shown to be effective, it is a strong candidate for initiating the ROP of lactones and other cyclic esters. The quinoline moiety could further modulate the initiator's activity and potentially influence the stereoselectivity of polymerization in the case of chiral monomers like lactide.

No Direct Scientific Literature Found for Specific Applications of Lithium 2-(quinolin-2-yl)acetate

Despite a comprehensive search of scientific databases and literature, no specific research or data could be found detailing the applications of the chemical compound Lithium 2-(quinolin-2-yl)acetate in the areas of catalysis and organic transformations as outlined in the requested article structure.

The inquiry sought to detail the use of Lithium 2-(quinolin-2-yl)acetate in several specific catalytic and synthetic contexts, including its role as an initiator in anionic and controlled radical polymerization, its utility in chelation-assisted directed ortho-metalation, and its involvement in rearrangement and cycloaddition reactions.

While general principles and examples exist for related chemical structures and reaction types, direct evidence for the participation of Lithium 2-(quinolin-2-yl)acetate in these processes is absent from the available scientific literature.

Key Areas with No Available Data:

Advanced Material Science Applications and Functional Properties

Supramolecular Assembly and Self-Organization